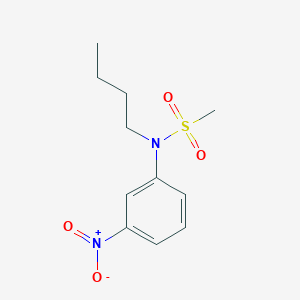
(S)-Methyl 2-amino-3,3-diphenylpropanoate
Übersicht
Beschreibung
“(S)-Methyl 2-amino-3,3-diphenylpropanoate” is a chiral compound used in various fields of research and industry. It has a molecular formula of C16H17NO2 and a molecular weight of 255.31 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that the compound has a molecular weight of 255.31 , but other properties like boiling point, melting point, solubility, and specific optical rotation are not provided.Wissenschaftliche Forschungsanwendungen
Flavor Compounds in Foods
Research indicates that branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play a significant role as flavor compounds in various food products. The metabolic pathways involved in the production and degradation of these aldehydes from amino acids have been extensively studied. Understanding the factors influencing the formation of these flavor compounds at the metabolic and microbial levels is crucial for controlling their presence in food products to achieve desired flavor profiles (Smit, Engels, & Smit, 2009).
Methylation Reactions in Human Metabolism
Amino acids are integral to the maintenance of cellular S-adenosylmethionine (SAM) levels, facilitating crucial methylation reactions in the body. The use of stable-isotope methodology has advanced our understanding of transmethylation flux in humans, highlighting the significance of amino acids in these metabolic processes. This research sheds light on the role of deranged SAM metabolism in liver disease and its implications for diseases such as neural tube defects and steatohepatitis (Brosnan, da Silva, & Brosnan, 2007).
Neurotransmitter Synthesis
α-Methyl-L-tryptophan (α-MTrp) is an artificial amino acid analog of tryptophan, the precursor to serotonin. Studies utilizing α-MTrp have provided insights into the brain's serotonin synthesis rates, offering a novel approach to understanding neurotransmitter production. These findings have implications for research into neuropsychiatric disorders and the overall understanding of brain chemistry (Diksic & Young, 2001).
Biomedical Applications
Highly branched polymers based on poly(amino acid)s, including those derived from amino acids like L-lysine and L-glutamic acid, show promise in biomedical applications. These polymers, due to their biocompatibility and biodegradability, are being explored as delivery vehicles for genes and drugs, as well as antiviral compounds. The research into these polymers is significant for developing non-viral gene delivery systems and enhancing drug delivery methodologies (Thompson & Scholz, 2021).
Wirkmechanismus
Target of Action
It has been found to interact with proteins such asFimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans .
Mode of Action
It belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds are characterized by their ability to interact with various proteins and enzymes, potentially influencing their function.
Biochemical Pathways
L-Phenylalanine, beta-phenyl-, methyl ester is a derivative of phenylalanine, an essential amino acid. Phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, responsible for promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide, but insoluble in water . This suggests that it may have a large volume of distribution and could potentially cross biological membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemische Analyse
Biochemical Properties
L-Phenylalanine, beta-phenyl-, methyl ester is involved in various biochemical reactions. It is synthesized from phenylalanine through a series of enzymatic reactions . The compound interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which is involved in the conversion of phenylalanine into tyrosine . This interaction plays a crucial role in the biosynthesis of important neurotransmitters like dopamine and norepinephrine .
Cellular Effects
The effects of L-Phenylalanine, beta-phenyl-, methyl ester on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the production of neurotransmitters, which are crucial for cell communication .
Molecular Mechanism
The molecular mechanism of action of L-Phenylalanine, beta-phenyl-, methyl ester involves its interaction with various biomolecules. It binds to enzymes like PAL, influencing their activity . It also impacts gene expression, leading to changes in the production of certain proteins .
Dosage Effects in Animal Models
The effects of L-Phenylalanine, beta-phenyl-, methyl ester can vary with different dosages in animal models
Metabolic Pathways
L-Phenylalanine, beta-phenyl-, methyl ester is involved in the phenylalanine metabolic pathway . It interacts with enzymes such as PAL and is involved in the conversion of phenylalanine into tyrosine .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3,3-diphenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQQSXXWLDXNO-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717991 | |
| Record name | Methyl beta-phenyl-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196395-12-7 | |
| Record name | Methyl beta-phenyl-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid](/img/structure/B3060128.png)










![3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3060148.png)
